2,2-Bis(ethylthio)acetaldehyde

Description

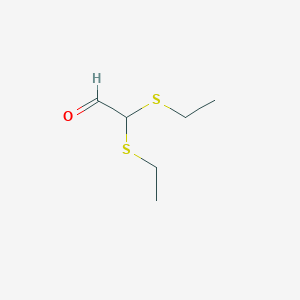

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(ethylsulfanyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIHIZJTNUIXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483172 | |

| Record name | 2,2-Bis(ethylthio)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42919-45-9 | |

| Record name | 2,2-Bis(ethylthio)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Bis Ethylthio Acetaldehyde

Comparative Analysis of Thiolation Protocols for Aldehyde Functionalization

The formation of the dithioacetal functional group in 2,2-bis(ethylthio)acetaldehyde from an aldehyde precursor and ethanethiol (B150549) can be catalyzed under acidic, basic, or photochemical conditions. Each approach presents distinct advantages and challenges in terms of reaction efficiency, selectivity, and scalability.

Acid-Catalyzed Approaches and Yield Optimization

Acid-catalyzed synthesis is a conventional and widely employed method for the preparation of thioacetals. wikipedia.org The reaction mechanism involves the protonation of the aldehyde's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the sulfur atom of ethanethiol. This is followed by the formation of a hemithioacetal intermediate and a subsequent acid-catalyzed dehydration to yield the final dithioacetal product. wikipedia.org

A variety of Brønsted and Lewis acids can be utilized as catalysts for this transformation. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are particularly effective. khanacademy.orgacs.org The general reaction scheme is as follows:

CH₃CHO + 2 CH₃CH₂SH ⇌ CH₃CH(SCH₂CH₃)₂ + H₂O

Optimization of the yield in acid-catalyzed approaches often involves the efficient removal of water from the reaction mixture, which drives the equilibrium towards the product side. This can be achieved through azeotropic distillation or the use of dehydrating agents. The choice of solvent and reaction temperature also plays a crucial role in maximizing the yield and minimizing side reactions.

Table 1: Comparison of Acid Catalysts for Thioacetal Synthesis

| Catalyst | Typical Reaction Conditions | Reported Yields | Notes |

|---|---|---|---|

| Boron Trifluoride Etherate (BF₃·OEt₂) | Varies with substrate | Moderate to good | A common and effective Lewis acid catalyst. acs.org |

| Zinc Chloride (ZnCl₂) | Varies with substrate | Generally good | Another widely used Lewis acid. acs.org |

| Aluminum Chloride (AlCl₃) | Varies with substrate | Effective | A strong Lewis acid. acs.org |

| Titanium Tetrachloride (TiCl₄) | Varies with substrate | High | A powerful Lewis acid, often used for more challenging substrates. acs.org |

Base-Catalyzed and Phase-Transfer Catalysis in Synthesis

While less common than acid-catalyzed methods for direct thioacetal formation from aldehydes, base-catalyzed approaches can be relevant, particularly in the context of generating the thiolate nucleophile. However, for the direct reaction of an aldehyde with a thiol, acid catalysis is generally preferred.

Phase-transfer catalysis (PTC) offers a valuable alternative for reactions involving immiscible phases, which can be the case in certain thioacetal preparations. tcichemicals.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the thiolate anion from an aqueous or solid phase to the organic phase containing the aldehyde. tcichemicals.com This can enhance the reaction rate and yield by bringing the reactants into close proximity. While specific examples for the synthesis of this compound using PTC are not extensively detailed in the literature, the principles of PTC are applicable to S-alkylation reactions and could be adapted for this synthesis, potentially under milder conditions than traditional methods. crdeepjournal.org

Photochemical Routes to this compound

Photochemical methods represent a greener and often milder alternative for the synthesis of thioacetals. These reactions can be initiated by visible light in the presence of a suitable photoredox catalyst. amanote.com The mechanism typically involves the photo-excited catalyst inducing the formation of a thiol radical, which then adds to the aldehyde. While specific studies on the photochemical synthesis of this compound are limited, the general principles of photo-induced C-S bond formation are well-established and offer a promising avenue for further research. researchgate.net

Stoichiometric Control and Inert Atmosphere Requirements for Enhanced Yield and Selectivity

Precise control over the stoichiometry of the reactants is paramount in the synthesis of this compound to achieve high yields and selectivity. The reaction requires one equivalent of the aldehyde to react with two equivalents of ethanethiol. Using a molar ratio that deviates significantly from this can lead to the formation of incomplete reaction products, such as the hemithioacetal, or result in unreacted starting materials, complicating the purification process. The effect of the reactant molar ratio on the conversion of the aldehyde is a critical parameter to optimize for this specific synthesis. researchgate.net

Furthermore, conducting the reaction under an inert atmosphere, such as nitrogen or argon, is often beneficial. This is particularly important because thiols can be susceptible to oxidation, which can lead to the formation of disulfides and other undesired byproducts. The presence of oxygen can also potentially interfere with the catalytic cycle in certain catalyzed reactions. Therefore, maintaining an inert atmosphere helps to ensure the integrity of the reactants and catalyst, leading to a cleaner reaction profile and a higher yield of the desired this compound.

Derivatization from Ethanedial as a Key Starting Material

An alternative and strategically important route to this compound involves the use of ethanedial, also known as glyoxal (B1671930), as the starting material. Glyoxal is the smallest dialdehyde and provides a direct two-carbon backbone for the target molecule. rsc.org The synthesis proceeds via the reaction of glyoxal with two equivalents of ethanethiol in the presence of an acid catalyst. mdpi.com

The reaction involves the sequential formation of two thioacetal linkages at each of the aldehyde functional groups of glyoxal. One of the key advantages of this method is the direct installation of the desired carbon framework. The reaction of glyoxal with amino acids and other nucleophiles has been studied, indicating its reactivity towards forming complex structures. colorado.edu The acid-catalyzed condensation of glyoxal with various nucleophiles is a well-documented process, and similar principles apply to its reaction with thiols. mdpi.comnih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2,2 Bis Ethylthio Acetaldehyde

Nucleophilic and Electrophilic Activation of the Acetal (B89532) Moiety

The chemical behavior of 2,2-Bis(ethylthio)acetaldehyde is characterized by the reactivity of its dithioacetal and aldehyde functionalities. The presence of sulfur atoms allows for the stabilization of adjacent carbanions, making the corresponding enamines and imine anions effective nucleophiles in alkylation reactions. cdnsciencepub.com Conversely, the aldehyde group can be activated by Lewis acids, promoting reactions with various nucleophiles. acs.orgacs.orgnih.gov

Enamines derived from this compound serve as versatile intermediates for carbon-carbon bond formation. cdnsciencepub.comcdnsciencepub.com The reaction of the aldehyde with primary amines leads to the formation of the enamine tautomer, with no detectable amount of the imine form, likely due to the preference of the dithioketal carbon to be sp2 hybridized. cdnsciencepub.com These enamines can be deprotonated to form the corresponding anions, which then readily react with various electrophiles. cdnsciencepub.comrsc.org

The potassium salts of enamines derived from this compound have proven to be highly effective for alkylation reactions. cdnsciencepub.comcdnsciencepub.com These anions react with a wide array of alkylating agents, including allylic halides and p-toluenesulfonates. cdnsciencepub.com For instance, the potassium salt of the cyclohexyl enamine of this compound undergoes smooth alkylation with various substrates. cdnsciencepub.com The subsequent hydrolysis of the intermediate imine, which can be performed in situ with dilute aqueous ethanedioic acid, yields the corresponding alkylated aldehydes in high yields. cdnsciencepub.comcdnsciencepub.com This methodology has been successfully applied to the synthesis of natural products like norpyrenophorin. cdnsciencepub.com

A study on the alkylation of enamines derived from different primary amines (cyclohexylamine, tert-butylamine, and aniline) with bromoethane (B45996) revealed high regioselectivity. cdnsciencepub.com Alkylation occurred exclusively on the carbon atom for the enamines of cyclohexylamine (B46788) and tert-butylamine. cdnsciencepub.com However, the anion of the aniline-derived enamine underwent complete N-alkylation. cdnsciencepub.com

Table 1: Alkylation of Enamines of this compound

| Enamine Derivative | Alkylating Agent | Product | Yield (%) | Ref |

|---|

This table showcases the utility of enamine alkylation in synthesizing functionalized aldehydes.

The counterion (gegenion) also has a profound impact on the alkylation rate. cdnsciencepub.com A systematic study using the cyclohexyl enamine and bromoethane demonstrated that the lithium and magnesium salts were largely unreactive. cdnsciencepub.com The sodium salt gave moderate yields, while the potassium salt, generated using potassium hydride, provided a high yield of the alkylated product. cdnsciencepub.com

Table 2: Effect of Gegenion on the Alkylation of Cyclohexyl Enamine of this compound with Bromoethane

| Base Used for Deprotonation | Gegenion | Reactivity | Ref |

|---|---|---|---|

| Lithium diisopropylamide | Li⁺ | Unreactive | cdnsciencepub.com |

| Ethyl magnesium bromide | Mg²⁺ | Little tendency to react | cdnsciencepub.com |

| Sodium bis(trimethylsilyl)amide | Na⁺ | Moderate yield | cdnsciencepub.com |

This table illustrates the critical role of the counterion in the efficiency of the alkylation reaction.

The anions generated from the enamines of this compound are believed to participate in direct displacement reactions with electrophiles. cdnsciencepub.com This is supported by the observation that alkylation with allylic halides proceeds via an SN2 mechanism, leading to the C-alkylated product. cdnsciencepub.com This contrasts with the alkylation of the aldehyde's anion itself, which can lead to an SN2' product through a cdnsciencepub.comresearchgate.net sigmatropic rearrangement following initial S-alkylation. cdnsciencepub.com The direct displacement by the imine anion avoids this rearrangement pathway. cdnsciencepub.com Furthermore, the reaction of the lithium salt of the cyclohexyl enamine with 2-cyclohexenone resulted in a conjugate addition product, indicating the nucleophilic character of the imine anion. cdnsciencepub.com

In the presence of a Lewis acid, this compound, or more specifically its silylated precursor, trimethylsilylketene bis(ethylthio)acetal, can undergo novel deoxygenative divinylation reactions with aldehydes. acs.orgacs.orgnih.gov This reaction provides a unique pathway to synthesize substituted 1,4-pentadiene (B1346968) structures. acs.orgacs.orgnih.gov

The reaction of trimethylsilylketene bis(ethylthio)acetal with various aldehydes in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or ethylaluminum dichloride (EtAlCl₂) leads to the formation of 3-substituted 1,1,5,5-tetrakis(ethylthio)-1,4-pentadienes in moderate to good yields. acs.orgacs.org This unprecedented deoxygenative addition involves the coupling of two molecules of the ketene (B1206846) dithioacetal with one molecule of the aldehyde. acs.org For example, the reaction with benzaldehyde (B42025) yields 1,1,5,5-tetrakis(ethylthio)-3-phenyl-1,4-pentadiene. acs.org The reaction has been explored with a range of aromatic aldehydes, including those with electron-donating and sterically hindering groups, which generally provide the divinylation products in slightly lower yields. acs.org

Table 3: Lewis Acid-Promoted Deoxygenative Divinylation of Aldehydes

| Aldehyde | Lewis Acid | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Benzaldehyde | BF₃·OEt₂ | 1,1,5,5-Tetrakis(ethylthio)-3-phenyl-1,4-pentadiene | 71 | acs.org |

| p-Tolualdehyde | BF₃·OEt₂ | 3-(p-Tolyl)-1,1,5,5-tetrakis(ethylthio)-1,4-pentadiene | 70 | acs.org |

| 4-Methoxybenzaldehyde | BF₃·OEt₂ | 3-(4-Methoxyphenyl)-1,1,5,5-tetrakis(ethylthio)-1,4-pentadiene | 65 | acs.org |

This table summarizes the yields of various tetrakis(ethylthio)-1,4-pentadienes formed through the Lewis acid-promoted reaction.

Lewis Acid-Promoted Deoxygenative Divinylation Reactions

Cyclization Reactions for Heterocyclic Scaffolds

This compound and its derivatives serve as versatile building blocks in the synthesis of various heterocyclic scaffolds. The presence of both a reactive aldehyde group and a dithioacetal moiety allows for a range of cyclization strategies.

One notable application involves the reaction of silylketene dithioacetals, derived from compounds like this compound, with o-amino or o-hydroxy substituted benzaldehydes. In the presence of a Lewis acid, this reaction leads to the formation of quinoline (B57606) and chroman derivatives, respectively. For instance, the reaction of a silylketene dithioacetal with 2-aminobenzaldehyde (B1207257) using boron trifluoride etherate (BF₃·OEt₂) as a catalyst yields a quinoline scaffold. Similarly, reaction with salicylaldehyde (B1680747) under similar conditions produces a chroman structure. acs.org The proposed mechanism for quinoline formation involves an initial vinylogous Mukaiyama-aldol reaction, followed by intramolecular cyclization and subsequent elimination.

Furthermore, α-diketones can react with silylketene dithioacetals to produce tetrasubstituted furans. acs.org These reactions highlight the utility of the bis(ethylthio)acetal functional group in constructing complex heterocyclic systems through Lewis acid-promoted cyclization pathways. The dithioacetal can act as a masked carbonyl or a vinylogous component, enabling diverse annulation strategies. acs.orgrsc.orgacs.org

The versatility of this compound extends to its use in multicomponent reactions for the synthesis of nitrogen-containing heterocycles. For example, derivatives can be incorporated into one-pot procedures to generate substituted pyridines and other complex scaffolds. acs.orgarabjchem.orgresearchgate.net These reactions often proceed through a cascade of events, including condensation, cyclization, and aromatization, demonstrating the compound's role as a key synthon in combinatorial chemistry and drug discovery. acs.org

Influence of Lewis Acid Catalysts and Stoichiometry on Reaction Outcome

The outcome of reactions involving this compound and its derivatives is significantly influenced by the choice of Lewis acid catalyst and its stoichiometry. acs.org Lewis acids activate the carbonyl group or the dithioacetal moiety, facilitating nucleophilic attack and subsequent transformations. wikipedia.orglibretexts.orgopenstax.org

In the reaction of silylketene bis(ethylthio)acetal with aldehydes, the Lewis acid plays a crucial role in promoting a deoxygenative divinylation reaction. acs.org When one equivalent of benzaldehyde is reacted with one equivalent of the silylketene dithioacetal in the presence of one equivalent of BF₃·OEt₂, the primary product is 1,1,5,5-tetrakis(ethylthio)-3-phenyl-1,4-pentadiene, with no formation of the expected allylic alcohol. acs.org Interestingly, reducing the amount of BF₃·OEt₂ to a catalytic quantity (0.1 equivalents) still yields the divinylation product, albeit in a slightly lower yield, indicating that the Lewis acid is crucial for the reaction to proceed but that stoichiometric amounts are not always necessary for this specific pathway. acs.org

The choice of Lewis acid can also dictate the reaction pathway. While BF₃·OEt₂ is effective, other Lewis acids like ethylaluminum dichloride (EtAlCl₂) can also be employed. acs.org The strength and nature of the Lewis acid can influence the formation of intermediates and the final product distribution. frontiersin.orgnih.gov For instance, in some systems, stronger Lewis acids might favor different cyclization pathways or lead to undesired side reactions. nih.govbeilstein-journals.orgnih.gov

The table below summarizes the effect of the Lewis acid and its stoichiometry on the reaction of a silylketene dithioacetal with benzaldehyde. acs.org

| Entry | Lewis Acid | Stoichiometry (equiv.) | Product | Yield (%) |

| 1 | BF₃·OEt₂ | 1.0 | 1,1,5,5-Tetrakis(ethylthio)-3-phenyl-1,4-pentadiene | 71 |

| 2 | BF₃·OEt₂ | 0.5 | 1,1,5,5-Tetrakis(ethylthio)-3-phenyl-1,4-pentadiene | 65 |

| 3 | BF₃·OEt₂ | 0.1 | 1,1,5,5-Tetrakis(ethylthio)-3-phenyl-1,4-pentadiene | 70 |

| 4 | EtAlCl₂ | 1.0 | 1,1,5,5-Tetrakis(ethylthio)-3-phenyl-1,4-pentadiene | 55 |

This data clearly demonstrates that while a catalytic amount of BF₃·OEt₂ is sufficient, the reaction proceeds efficiently with stoichiometric amounts as well. The use of a different Lewis acid, EtAlCl₂, also facilitates the reaction, though with a slightly lower yield in this specific case. The stoichiometry of the Lewis acid can therefore be optimized to achieve the desired outcome, balancing reactivity with catalyst loading and potential side reactions.

Aldol-Type Condensations and Related Carbonyl Additions

The aldehyde functionality of this compound allows it to participate in aldol-type condensations and related carbonyl addition reactions. libretexts.org In these reactions, the enolate of another carbonyl compound adds to the electrophilic carbonyl carbon of this compound. magritek.commasterorganicchemistry.com The dithioacetal group remains intact during this process, providing a handle for further synthetic transformations.

Crossed aldol (B89426) condensations involving this compound can be challenging due to the potential for self-condensation of the enolizable partner. thieme-connect.com However, under controlled conditions, the reaction can provide access to β-hydroxy dithioacetals, which are valuable synthetic intermediates. These products contain three functional groups—a hydroxyl group, a dithioacetal, and a carbonyl group (from the enolate partner)—that can be selectively manipulated.

The dithioacetal group in the product of an aldol reaction can be hydrolyzed to reveal a carbonyl group, leading to the formation of β-hydroxy aldehydes or ketones. This strategy effectively uses this compound as a masked glyoxal (B1671930) equivalent.

Furthermore, the anion of this compound, generated by deprotonation of the α-carbon, can act as a nucleophile in carbonyl addition reactions. This umpolung (reactivity inversion) strategy allows the aldehyde carbon to function as a nucleophilic acyl anion equivalent. The resulting adducts can then be further elaborated.

Conjugate Addition Reactions with α,β-Unsaturated Systems

The anion of this compound can also participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. libretexts.orgmasterorganicchemistry.com This reaction forms a new carbon-carbon bond at the β-position of the unsaturated system. masterorganicchemistry.com

The reaction typically involves the deprotonation of this compound with a suitable base to form the corresponding enolate. This enolate then adds in a 1,4-fashion to an α,β-unsaturated ketone, ester, or nitrile. libretexts.orgmasterorganicchemistry.com The resulting enolate intermediate is then protonated to yield the 1,5-dicarbonyl compound, with one of the carbonyl groups masked as a dithioacetal.

This methodology is synthetically useful as the dithioacetal can be hydrolyzed to the corresponding aldehyde, providing access to a wide range of 1,5-dicarbonyl compounds and their derivatives, which are important precursors for the synthesis of cyclic compounds, particularly cyclohexenones via intramolecular aldol condensation. The use of this compound in this context allows for the introduction of a protected aldehyde functionality. escholarship.org

Sigmatropic Rearrangements and Intramolecular Processes

Thermal Sigmatropic Shifts: Kinetics and Mechanistic Hypotheses

Derivatives of this compound can undergo thermal sigmatropic rearrangements. A notable example is the quantitative isomerization of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal to 2,2-bis(ethylthio)-5-methylhex-4-enal, which occurs over a temperature range of 130-170°C. cdnsciencepub.comcdnsciencepub.comdoi.org This transformation can be formally described as a cdnsciencepub.comCurrent time information in Bangalore, IN. sigmatropic shift. cdnsciencepub.com

Kinetic studies of this rearrangement have shown that the reaction follows first-order kinetics. cdnsciencepub.comcdnsciencepub.com The activation parameters have been determined, revealing a substantial positive entropy of activation. For the rearrangement of 2,2-bis(ethylthio)-3,3-dimethyl-4-pentenal, the entropy of activation (ΔS‡) was found to be +61.5 J deg⁻¹ mol⁻¹. cdnsciencepub.com Such a significant positive value suggests a transition state that is less ordered than the ground state, which is consistent with a stepwise mechanism involving bond cleavage rather than a concerted pericyclic process. cdnsciencepub.comstereoelectronics.org

Furthermore, the rate of the rearrangement shows a negligible solvent effect when comparing non-polar (decane) and polar (DMF) solvents. cdnsciencepub.comcdnsciencepub.com This observation argues against an ionic pathway, which would be expected to be significantly influenced by solvent polarity. Concerted or diradical processes, on the other hand, are expected to be relatively independent of the solvent. cdnsciencepub.com

The table below presents the first-order rate constants for the rearrangement of 2,2-bis(ethylthio)-3,3-dimethyl-4-pentenal at different temperatures. cdnsciencepub.com

| Temperature (°C) | Rate Constant (k, s⁻¹) |

| 130 | 1.35 x 10⁻⁵ |

| 140 | 4.51 x 10⁻⁵ |

| 150 | 1.46 x 10⁻⁴ |

| 160 | 3.65 x 10⁻⁴ |

| 170 | 9.13 x 10⁻⁴ |

These kinetic data, combined with the large positive entropy of activation and the lack of a significant solvent effect, strongly support a mechanistic hypothesis involving a diradical pathway. cdnsciencepub.comas-pub.comresearchgate.net

Diradical Pathways in Rearrangement Phenomena

The evidence gathered from kinetic studies points towards a diradical pathway for the thermal rearrangement of certain this compound derivatives. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves the homolytic cleavage of the C2-C3 bond to form a diradical intermediate. cdnsciencepub.comstackexchange.comdntb.gov.ua This intermediate can then recombine to form the rearranged product.

The formation of a diradical intermediate is consistent with the observed positive entropy of activation, as the fragmentation of the molecule into two radical species increases the degrees of freedom of the system. cdnsciencepub.com Crossover and trapping experiments have further substantiated the intermolecular nature of the rearrangement, proposing a free-radical chain pathway for the isomerization. cdnsciencepub.comdoi.org

During the rearrangement of several related compounds, electron spin resonance (ESR) signals have been observed. cdnsciencepub.comdoi.org These signals are consistent with the presence of the proposed free-radical intermediates, providing direct evidence for their involvement in the reaction mechanism. cdnsciencepub.comdoi.orgbeilstein-journals.org Computational simulations of these ESR signals have further corroborated the proposed diradical structures. cdnsciencepub.comdoi.orgbeilstein-journals.org

The propensity for organosulfur compounds to undergo reactions involving radical intermediates is well-documented. researchgate.netfrontiersin.orgrsc.orgresearchgate.net The sulfur atoms can stabilize adjacent radical centers, thus lowering the activation energy for homolytic bond cleavage. In the context of the cdnsciencepub.comCurrent time information in Bangalore, IN. sigmatropic shift of this compound derivatives, the diradical pathway provides a plausible explanation for the observed reactivity and kinetic data, contrasting with the symmetry-forbidden nature of a concerted thermal suprafacial cdnsciencepub.comCurrent time information in Bangalore, IN. sigmatropic shift. cdnsciencepub.comstereoelectronics.org

Advanced Applications of 2,2 Bis Ethylthio Acetaldehyde in Complex Organic Synthesis

Strategic Building Block for Natural Product Total Synthesis

The strategic use of 2,2-bis(ethylthio)acetaldehyde has been pivotal in the total synthesis of several biologically active natural products. Its ability to act as a precursor to key fragments simplifies complex synthetic routes and provides access to challenging molecular structures.

This compound has been successfully employed as a starting material in the synthesis of a chiral precursor for the macrocyclic fragment of cytochalasins A, B, and F. cdnsciencepub.comcdnsciencepub.com The synthesis involves the alkylation of the potassium salt of the enamines derived from this compound. This is followed by an in situ hydrolysis of the intermediate imine, which affords the alkylated products in high yields. cdnsciencepub.comcdnsciencepub.com This approach provides a convergent and efficient route to a key structural component of the cytochalasan core. The dithioacetal group in the precursor serves as a protected aldehyde, which can be unmasked at a later stage of the synthesis to complete the macrocyclic structure.

The utility of this compound extends to the synthesis of physiologically active diolides such as pyrenophorin (B1236334) and norpyrenophorin. cdnsciencepub.comcdnsciencepub.com In the synthesis of norpyrenophorin, for instance, the anion of a cyclohexyl enamine derived from this compound is alkylated with 3-bromopropene. Subsequent hydrolysis of the resulting imine yields the corresponding aldehyde in an 85% yield. cdnsciencepub.com A series of transformations, including a dimerizing lactonization, ultimately leads to the formation of norpyrenophorin. cdnsciencepub.com The dithioketal groups present in the intermediate are oxidatively hydrolyzed in the final step to furnish the target diolide. cdnsciencepub.com

Construction of Diverse Heterocyclic Frameworks

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its functional groups can be manipulated to participate in various cyclization reactions, leading to the formation of important heterocyclic scaffolds.

The construction of pyran rings can be achieved through various methods, often involving multicomponent reactions where an aldehyde is a key starting material. encyclopedia.pubscielo.brajgreenchem.comorganic-chemistry.orgresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided context, its aldehyde functionality, once unmasked, can participate in such reactions.

Similarly, the synthesis of pyrroles can be accomplished through numerous strategies, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. nih.govacs.orgorganic-chemistry.orgmdpi.comekb.eg The masked aldehyde of this compound can be envisioned as a precursor to such dicarbonyl compounds.

The synthesis of thiophenes often involves the reaction of sulfur-containing reagents with various carbon backbones. researchgate.netorganic-chemistry.org For instance, a method for the synthesis of 2-methylthio-3-acyl/aroyl/heteroaroyl thiophenes utilizes S,S-acetals derived from β-oxodithioates and bromoacetaldehyde (B98955) diethylacetal. researchgate.net This highlights the potential of dithioacetal-containing compounds like this compound in thiophene (B33073) synthesis. Another approach involves the reaction of 1,1,6,6-tetrakis(ethylthio)-2,5-bis(trifluoromethyl)hexa-1,5-dien-3-yne with trifluoroacetic acid and water to yield a substituted thiophene. mdpi.com

Pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. acs.orgbeilstein-journals.orgnih.govorganic-chemistry.orgthieme-connect.com The aldehyde functionality of this compound can be a key component in forming the necessary dicarbonyl precursor for such cyclizations.

The synthesis of pyridines can be achieved through various condensation reactions. core.ac.ukorganic-chemistry.org For example, the Bohlmann-Rahtz reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk The aldehyde group of this compound could be incorporated into the 1,3-dicarbonyl starting material.

Pyrimidines are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine (B92328) derivative. bu.edu.egrsc.orgrsc.orgmdpi.com The versatile nature of this compound allows for its potential transformation into the required dicarbonyl precursors for pyrimidine (B1678525) ring formation.

The synthesis of 1,3,5-triazine (B166579) derivatives can be accomplished through multicomponent reactions. For instance, a catalyst-free one-pot reaction of arylaldehydes, thiourea, and orthoformates yields 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. beilstein-journals.orgd-nb.info The aldehyde functionality of this compound makes it a suitable candidate for this type of transformation.

The versatility of this compound also extends to the synthesis of fused heterocyclic systems. For example, the synthesis of thienothiophenes has been reported through a two-step process involving an acetal (B89532) as a key precursor. encyclopedia.pub Furthermore, the synthesis of imidazo[2,1-f] cdnsciencepub.comresearchgate.netCurrent time information in Bangalore, IN.triazines involves the cyclization of a 1,2,4-triazine (B1199460) with chloroacetaldehyde (B151913) or its dimethyl acetal. rsc.orgpsu.edu This demonstrates the potential of aldehyde derivatives in constructing complex fused ring systems. The synthesis of thiazolo[3,2-a]pyridine derivatives has also been achieved through a five-component cascade reaction where an aldehyde is a key reactant. nih.gov

Data Tables

Table 1: Applications in Natural Product Synthesis

| Natural Product Class | Specific Examples | Role of this compound |

|---|---|---|

| Macrocyclic Lactones | Cytochalasins A, B, F | Precursor to a chiral macrocyclic fragment |

Table 2: Heterocyclic Frameworks from this compound Derivatives

| Heterocycle Class | Synthetic Strategy |

|---|---|

| Pyrans | Multicomponent reactions involving an aldehyde |

| Pyrroles | Precursor to 1,4-dicarbonyl compounds for Paal-Knorr synthesis |

| Thiophenes | Reaction of sulfur reagents with dithioacetal-containing precursors |

| Pyrazoles | Precursor to 1,3-dicarbonyl compounds for condensation with hydrazines |

| Pyridines | Component in the formation of 1,3-dicarbonyls for Bohlmann-Rahtz reaction |

| Pyrimidines | Precursor to 1,3-dicarbonyls for condensation with amidines/urea |

| Triazines | Aldehyde component in multicomponent reactions |

Stereoselective Carbon-Carbon Bond Formation Methodologies

The dithioacetal functionality in this compound serves as a masked aldehyde group, but more importantly, it activates the adjacent α-protons, allowing for facile deprotonation to form a nucleophilic carbanion. This "umpolung" or reversal of polarity of the carbonyl carbon is fundamental to its application in carbon-carbon bond formation. Methodologies leveraging this reactivity have been developed for the stereoselective synthesis of complex organic molecules.

A key strategy involves the conversion of this compound into a chiral enamine, which then directs the stereoselective alkylation of the α-carbon. The formation of enamines from this compound (referred to as 2,2-bis(ethylthio)ethanal in some literature) provides a versatile platform for creating new C-C bonds. cdnsciencepub.comrsc.org The subsequent deprotonation with a strong base, such as potassium hydride, generates a potassium salt that acts as a potent nucleophile. cdnsciencepub.comrsc.org The stereochemical outcome of the alkylation is controlled by the chiral auxiliary on the enamine, which creates a diastereomeric preference for the approach of the electrophile. This approach has been successfully applied to the synthesis of chiral precursors for natural products. cdnsciencepub.com For instance, enamines of 2,2-bis(ethylthio)ethanal were utilized in the synthesis of a chiral precursor to the macrocyclic portion of cytochalasins A, B, and F, as well as in the total synthesis of the diolides pyrenophorin and norpyrenophorin. cdnsciencepub.com

The general process involves the reaction of the potassium salt of the enamine with various alkylating agents. Following the alkylation step, the intermediate imine is hydrolyzed in situ to yield the α-alkylated dithioacetal product. cdnsciencepub.com This sequence effectively translates the stereochemical information from the chiral amine into a new stereocenter on the carbon backbone. The mechanism relies on the chiral enamine to control the facial selectivity of the alkylation step, a principle that is foundational in asymmetric synthesis. nih.gov

Table 1: Alkylation of Enamines Derived from this compound This table summarizes representative alkylation reactions of enamines formed from this compound, highlighting the variety of electrophiles used and the corresponding yields of the pyruvaldehyde α-thioacetal products after hydrolysis. rsc.org

| Enamine Derivative | Alkylating Agent | Product Yield (%) |

| Potassium salt of cyclohexylenamine | Methyl iodide | 85 |

| Potassium salt of cyclohexylenamine | Ethyl iodide | 82 |

| Potassium salt of cyclohexylenamine | Benzyl bromide | 71 |

| Potassium salt of piperidylenamine | Methyl iodide | 75 |

| Potassium salt of piperidylenamine | Ethyl iodide | 73 |

| Potassium salt of piperidylenamine | Propargyl bromide | 70 |

| Potassium salt of morpholylenamine | Methyl iodide | 80 |

| Potassium salt of morpholylenamine | Ethyl iodide | 76 |

Development of Novel Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. tandfonline.com While direct MCRs involving this compound as a starting component are not extensively documented, its core functional group—the ketene (B1206846) dithioacetal unit (accessible via its enamine or enolate derivatives)—is a powerful building block in the development of novel MCRs. tandfonline.comnih.gov

Research has demonstrated the utility of ketene dithioacetals in three-component reactions for synthesizing highly functionalized molecules. A notable example is the facile, acid-mediated synthesis of allylic sulfones from the one-pot reaction of a ketene dithioacetal, an aldehyde, and an arenesulfinic acid. tandfonline.comtandfonline.comfigshare.com This reaction proceeds efficiently under mild conditions, often at room temperature, to furnish the desired products in good yields. tandfonline.com The methodology is robust, tolerating a variety of aromatic and aliphatic aldehydes. tandfonline.com For instance, the reaction between α-cyanoketene cyclic dithioacetal, 4-chlorobenzaldehyde, and p-toluenesulfinic acid proceeds smoothly in acetonitrile (B52724) to afford the corresponding allylic sulfone in 86% yield without the need for a catalyst. tandfonline.com

The versatility of the ketene dithioacetal moiety is further highlighted in the catalyst-free, one-pot MCR between N-alkyl-1-(methylthio)-2-nitroethenamine (a derivative of nitroketene dithioacetal), various aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone. nih.gov This process rapidly generates structurally diverse and complex benzo[g]chromenes in excellent yields under mild conditions. nih.gov

Furthermore, the ketene dithioacetal group has been employed in sophisticated cascade reactions that function as complex MCRs in the context of total synthesis. In the first enantioselective total synthesis of the Daphniphyllum alkaloid (+)-caldaphnidine J, a key step involved a novel one-pot Swern oxidation/ketene dithioacetal Prins-type reaction. nih.govthieme.despringernature.com This transformation created a crucial carbon-carbon bond and constructed a pentacyclic core of the natural product in a highly stereoselective manner, showcasing the power of the dithioacetal group to initiate complex bond-forming cascades. nih.gov These examples underscore the immense potential of using this compound as a precursor to reactive intermediates suitable for the design of new and powerful multi-component reactions.

Table 2: Three-Component Synthesis of Allylic Sulfones Using Ketene Dithioacetals This table presents a selection of allylic sulfones synthesized via the three-component reaction of ketene dithioacetals, various aldehydes, and p-toluenesulfinic acid, demonstrating the scope and efficiency of this MCR. tandfonline.comtandfonline.com

| Ketene Dithioacetal | Aldehyde | Promoter | Product Yield (%) |

| α-Cyanoketene cyclic dithioacetal | 4-Chlorobenzaldehyde | H₂SO₄ | 89 |

| α-Cyanoketene cyclic dithioacetal | 4-Methylbenzaldehyde | H₂SO₄ | 85 |

| α-Cyanoketene cyclic dithioacetal | 4-Methoxybenzaldehyde | H₂SO₄ | 83 |

| α-Cyanoketene cyclic dithioacetal | 2-Naphthaldehyde | H₂SO₄ | 91 |

| α-Cyanoketene cyclic dithioacetal | 3-Phenyl-2-propenal | H₂SO₄ | 78 |

| α-Cyanoketene cyclic dithioacetal | Paraformaldehyde | H₂SO₄ | 58 |

| α-Cyanoketene acyclic dithioacetal | Paraformaldehyde | TiCl₄ | 98 |

Advanced Spectroscopic and Structural Characterization of 2,2 Bis Ethylthio Acetaldehyde and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,2-bis(ethylthio)acetaldehyde and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. For instance, in a related derivative, 4-[1,1-Bis(ethylthio)ethyl]toluene, the protons of the ethyl groups appear as a triplet at approximately 1.15 ppm and a quartet at around 2.52 ppm. kyoto-u.ac.jp The aldehydic proton in similar structures typically resonates further downfield. youtube.com For example, the aldehydic proton of acetaldehyde (B116499) itself appears as a quartet around 9.78 ppm. youtube.com The chemical shifts and splitting patterns are crucial for confirming the connectivity of the atoms within the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of an aldehyde typically appears significantly downfield, often in the range of 190-200 ppm. hmdb.cachemicalbook.com For acetaldehyde, the carbonyl carbon is observed at approximately 195.00 ppm. hmdb.ca The carbons of the ethylthio groups and the central CH group in this compound would have characteristic chemical shifts that are influenced by the electronegativity of the neighboring sulfur atoms. In similar thioacetal structures, the carbon atom bonded to the two sulfur atoms shows a distinct chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for Acetaldehyde

| Atom No. | Predicted Shift (ppm) | Multiplicity |

|---|---|---|

| 1 | 2.15 | s |

| 2 | 9.71 | s |

Data sourced from predicted spectra. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for Acetaldehyde

| Atom No. | Predicted Shift (ppm) |

|---|---|

| 1 | 195.00 |

| 2 | 30.80 |

Data sourced from predicted spectra. hmdb.ca

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of an aldehyde is characterized by a strong absorption band due to the C=O stretching vibration, typically appearing in the region of 1700-1740 cm⁻¹. libretexts.org For acetaldehyde, this peak is a prominent feature. nist.govresearchgate.net Another key feature for aldehydes is the C-H stretching vibration of the aldehyde group, which gives rise to two weak bands at approximately 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org The presence of C-S bonds from the ethylthio groups would also result in characteristic absorptions, although these are generally weaker and can be found in the fingerprint region of the spectrum. For instance, in 2,2-bis(ethylthio)octane, IR absorptions are noted at 2940, 1450, and 1260 cm⁻¹. kyoto-u.ac.jp

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often produce stronger signals. The S-S and C-S bonds within thioacetal derivatives can be investigated using this technique. rsc.org Studies on related carbonyl compounds have utilized Raman spectroscopy to investigate intermolecular interactions. nih.gov The technique is particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for Aldehydes

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch | 1700-1740 | Strong |

| Aldehydic C-H Stretch | 2800-2900 & 2700-2800 | Weak (two bands) |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

Data compiled from various sources. libretexts.orgwpmucdn.comlibretexts.org

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization.

For aldehydes, a common fragmentation pathway involves the loss of a hydrogen atom (M-1) or the entire formyl group (M-29). libretexts.orgmiamioh.edu The molecular ion peak (M+) may be observed, though it can be weak for some aliphatic aldehydes. miamioh.edu Another significant fragmentation process for compounds with sufficiently long alkyl chains is the McLafferty rearrangement, which can result in a characteristic peak. miamioh.edu

In the case of this compound, the fragmentation pattern would be influenced by the presence of the sulfur atoms. Cleavage of the C-S bonds and fragmentation of the ethyl groups would be expected. For example, the mass spectrum of 2,2-bis(ethylthio)octane shows a molecular ion peak and allows for the determination of its exact mass. kyoto-u.ac.jp Analysis of the fragmentation of ethanol (B145695) and acetaldehyde has been used to identify these compounds in complex mixtures. mit.edu

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk This technique provides precise bond lengths, bond angles, and conformational information.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for qualitatively monitoring reactions. kyoto-u.ac.jp By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of starting materials and the appearance of products can be visualized.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. nih.gov Coupled with a mass spectrometer (GC-MS), it allows for the identification and quantification of components in a mixture. nih.govchromatographyonline.com This would be an ideal method for determining the purity of this compound and for analyzing reaction mixtures, provided the compound is sufficiently volatile and thermally stable.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. nih.govresearchgate.net For aldehydes, derivatization is often employed to enhance detection. nih.gov HPLC can be used to purify this compound and to quantify it in various samples.

Multi-Electron Coincidence Spectroscopy for Electronic Structure Investigations

Multi-electron coincidence spectroscopy is an advanced technique used to probe the electronic structure and ionization dynamics of molecules. gu.seresearchgate.netmpg.de These experiments involve the detection of multiple electrons emitted from a molecule following ionization by a single photon. researchgate.net

By analyzing the energies and angular distributions of the ejected electrons in coincidence, detailed information about electron correlation and the decay of excited states can be obtained. gu.se While specific studies on this compound using this technique are not found in the search results, the methodology is applicable to understanding the electronic properties of thioacetals. Such an investigation could reveal insights into the interactions between the sulfur lone pairs and the carbonyl group's π-system. The technique has been applied to various molecules to study processes like double ionization and Auger decay. gu.selu.se

Theoretical and Computational Chemistry Studies on 2,2 Bis Ethylthio Acetaldehyde

Quantum Chemical Methodologies for Electronic Structure and Reactivity Prediction

Detailed quantum chemical studies on 2,2-Bis(ethylthio)acetaldehyde have not been found in the surveyed literature.

Density Functional Theory (DFT) Applications

There are no specific DFT studies available for this compound in the public domain.

Ab Initio Methods and Correlated Models (e.g., CASPT2, CI)

Specific ab initio or correlated model studies for this compound are not present in the available scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A frontier molecular orbital analysis, including the determination of the HOMO-LUMO gap for this compound, has not been reported.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Molecular Electrostatic Potential)

There are no published studies that calculate or discuss the global and local reactivity descriptors for this compound.

Conformational Analysis and Energetics of Isomeric Forms

A computational conformational analysis to determine the stable isomers of this compound and their relative energetics is not available in the scientific literature.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations detailing the reaction mechanisms involving this compound have not been documented in the reviewed sources.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of spectroscopic data, offering valuable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations can forecast its nuclear magnetic resonance (NMR) spectra, infrared (IR) absorption bands, and mass spectrometry (MS) fragmentation patterns. These predictions are instrumental in the identification and characterization of the compound.

Predicted ¹H and ¹³C NMR Spectra

The prediction of ¹H and ¹³C NMR spectra for this compound is based on the distinct chemical environments of the protons and carbon atoms within its structure. The presence of sulfur atoms and an aldehyde group significantly influences the chemical shifts. Computational methods like the DFT-GIAO method are often employed for accurate predictions for organosulfur compounds. chemaxon.comresearchgate.net Online prediction tools can also provide estimates based on extensive spectral databases. chemaxon.comnmrdb.org

The predicted ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde proton, the methine proton of the thioacetal, and the methylene (B1212753) and methyl protons of the two equivalent ethyl groups.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H | 9.5 - 10.0 | Doublet | ~2-3 |

| CH(SEt)₂ | 4.5 - 5.0 | Doublet | ~2-3 |

| -S-CH₂ -CH₃ | 2.5 - 2.9 | Quartet | ~7 |

The predicted ¹³C NMR spectrum will display four signals, corresponding to the carbonyl carbon, the thioacetal carbon, and the two carbons of the ethyl groups.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | 190 - 200 |

| C H(SEt)₂ | 50 - 60 |

| -S-C H₂-CH₃ | 25 - 35 |

Predicted Infrared (IR) Spectroscopy

The theoretical IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. The aldehyde group, in particular, has very distinct stretching frequencies.

The C-H stretch of the aldehyde group is anticipated to appear as a medium-intensity band. vscht.cz The C=O stretching vibration of the aldehyde is expected to be a strong and sharp absorption. vscht.cz The C-S stretching vibrations of the thioacetal group typically appear in the fingerprint region of the spectrum. actachemscand.org The C-H stretching and bending vibrations of the ethyl groups will also be present.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | 2700 - 2850 | Medium |

| Aldehyde C=O | Stretch | 1720 - 1740 | Strong |

| Ethyl C-H | Stretch | 2850 - 3000 | Medium-Strong |

Predicted Mass Spectrometry Fragmentation

The predicted mass spectrum of this compound under electron ionization would show a molecular ion peak and several fragment ions resulting from characteristic cleavage patterns. The fragmentation of thioacetals is often directed by the sulfur atoms. proquest.com A primary fragmentation pathway for thioacetals involves the cleavage of a substituent from the carbon atom between the two sulfur atoms. proquest.com

For this compound, the molecular ion [C₆H₁₂OS₂]⁺• is expected. Key fragmentation pathways would likely involve the loss of an ethyl radical, an ethylthio radical, or the entire thioacetal group.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Ion | Predicted Fragmentation Pathway |

|---|---|---|

| 164 | [C₆H₁₂OS₂]⁺• | Molecular Ion |

| 135 | [C₄H₇OS₂]⁺ | Loss of •CH₂CH₃ |

| 103 | [C₄H₇OS]⁺ | Loss of •SCH₂CH₃ |

| 75 | [C₂H₅S₂]⁺ | Cleavage of the C-C bond adjacent to the thioacetal |

| 61 | [CH₃CH₂S]⁺ | Ethylthio cation |

Green Chemistry Principles in the Synthesis and Transformations of 2,2 Bis Ethylthio Acetaldehyde

Sustainable Synthesis Strategies: Solvent-Free and Environmentally Benign Media

A primary objective of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. pharmafeatures.com Thioacetal synthesis has been a fertile ground for developing solvent-free and environmentally benign reaction conditions.

Solvent-free, or neat, reaction conditions represent an ideal green synthetic route, reducing waste and often simplifying product purification. pharmafeatures.com The thioacetalization of various aldehydes and ketones has been successfully achieved under solvent-free conditions using heterogeneous acid catalysts. For instance, tungstophosphoric acid (H₃PW₁₂O₄₀), a type of heteropoly acid, has proven to be a highly effective and selective solid catalyst for converting aldehydes into their corresponding thioacetals with excellent yields in the absence of a solvent. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org Similarly, perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) serves as an extremely efficient and reusable catalyst for the formation of 1,3-dithiolanes and 1,3-dithianes at room temperature under solvent-free conditions. organic-chemistry.org The use of a nanostructured pyrophosphate (N-Na₂CaP₂O₇) in conjunction with iodine has also been examined for the solvent-free dithioacetalization of various carbonyl compounds. scirp.org

When a solvent is necessary, water is the most environmentally benign choice due to its non-toxicity, availability, and safety. ijsr.in While thioacetal formation generates water as a byproduct, which can affect reaction equilibrium, certain green methods have successfully utilized aqueous media. For example, the hydrolysis of thioacetals has been efficiently performed in water using o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin, which facilitates the reaction through supramolecular interactions. organic-chemistry.org Microwave-assisted nucleophilic substitution reactions to form thiocyanates and sulfones have also been shown to be highly efficient in aqueous media, suggesting the potential for similar thiol-based reactions. organic-chemistry.org Other approaches use co-solvents or specific catalysts that function well in water. ijsr.in In cases where anhydrous conditions are preferred, the use of silica gel in a non-halogenated solvent like hexanes provides a greener alternative to chlorinated solvents by sequestering the water produced during the reaction. organic-chemistry.org

Table 1: Comparison of Sustainable Media for Thioacetal Synthesis

| Reaction Medium | Catalyst System | Substrate Example | Advantages |

|---|---|---|---|

| Solvent-Free | Tungstophosphoric Acid (H₃PW₁₂O₄₀) | Aldehydes, Ketones | High efficiency, excellent yields, catalyst reusability, no solvent waste. organic-chemistry.orgorganic-chemistry.org |

| Solvent-Free | Perchloric acid on silica gel (HClO₄-SiO₂) | Aldehydes, Ketones | Room temperature conditions, reusable catalyst, high yields. organic-chemistry.org |

| Water | o-Iodoxybenzoic acid (IBX) / β-Cyclodextrin | Aromatic Thioacetals (Deprotection) | Environmentally benign, neutral pH, room temperature, high yields. organic-chemistry.org |

| Hexanes | p-Toluenesulfonic acid / Silica Gel | Aldehydes, Ketones | Avoids chlorinated solvents, simple filtration work-up, high yields. organic-chemistry.org |

Development of Recyclable Catalytic Systems for Enhanced Efficiency

Heterogeneous catalysts are particularly advantageous due to their straightforward separation from the reaction mixture, typically by simple filtration. nih.gov Solid acid catalysts such as silica-supported sulfuric acid, alumina (B75360) sulfuric acid, and various metal oxides have been widely used. researchgate.netresearchgate.netacs.org Heteropoly acids, like tungstophosphoric acid, are robust, solid catalysts that can be recovered and reused multiple times for thioacetalization under solvent-free conditions. organic-chemistry.org Praseodymium triflate (Pr(OTf)₃) is another example of a highly efficient, water-stable, and recyclable catalyst for the chemoselective thioacetalization of aldehydes. organic-chemistry.org It can be reused several times without a significant drop in its catalytic activity. organic-chemistry.org Similarly, scandium triflate (Sc(OTf)₃) has been demonstrated as an extremely efficient and recyclable catalyst for the addition of various thiols to aldehydes. researchgate.netresearchgate.net

The reusability of these catalysts not only aligns with green principles but also enhances process efficiency. For example, polystyrene-supported copper complexes have been used in various C-C and C-N bond-forming reactions and can be recycled multiple times without significant loss of activity. mdpi.com A catalyst based on a polystyrene complex of Cu(OTf)₂ was recovered by simple filtration and reused several times in an asymmetric Mukaiyama aldol (B89426) reaction with no loss of activity or stereoselectivity. mdpi.com This highlights the potential for developing polymer-supported catalysts for the synthesis of 2,2-bis(ethylthio)acetaldehyde.

Table 2: Examples of Recyclable Catalysts in Thioacetalization and Related Reactions

| Catalyst | Catalyst Type | Key Features | Reusability |

|---|---|---|---|

| Praseodymium Triflate (Pr(OTf)₃) | Homogeneous (Metal Triflate) | Water-stable, highly chemoselective for aldehydes. organic-chemistry.org | Can be recovered from aqueous layer and reused multiple times. organic-chemistry.org |

| Tungstophosphoric Acid (H₃PW₁₂O₄₀) | Heterogeneous (Heteropoly Acid) | Solid, highly effective under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org | Easily separated by filtration and reusable. organic-chemistry.org |

| Silica Phenyl Sulfonic Acid (SPSA) | Heterogeneous (Solid Acid) | Effective for chemoselective thioacetalization of aldehydes. researchgate.net | Recoverable and reusable without significant loss of activity. researchgate.net |

| Polystyrene-supported Cu(OTf)₂ | Heterogeneous (Polymer-supported) | High activity and enantioselectivity in aldol reactions. mdpi.com | Recovered by filtration and reused several times with no loss of activity. mdpi.com |

Energy-Efficient Reaction Conditions: Microwave and Ultrasound Applications

Reducing energy consumption is a key principle of green chemistry, and alternative energy sources like microwave irradiation and ultrasound have been shown to dramatically improve the energy efficiency of organic reactions. researchgate.netnumberanalytics.com

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. organic-chemistry.org This technique often results in significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgresearchgate.net The synthesis of various sulfur-containing heterocycles, such as thiazepines and β-keto thioethers, has been successfully achieved under microwave irradiation, often in solvent-free conditions. rsc.orgbeilstein-journals.org For instance, the microwave-assisted ring closure of 4-thioamido alcohols to form tetrahydro-1,3-thiazepines occurs in minutes with excellent yields, a significant improvement over traditional methods that require harsh conditions and long reaction times. beilstein-journals.org

Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. numberanalytics.com This energy input can dramatically accelerate reaction rates. numberanalytics.com The synthesis of chalcone (B49325) derivatives, for example, shows a marked improvement in reaction time and yield when conducted under ultrasonic irradiation compared to conventional stirring. psu.edu Ultrasound has been applied to the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocycles, demonstrating its potential as an energy-efficient method for promoting reactions like thioacetalization. mdpi.com

Table 3: Comparison of Conventional vs. Energy-Efficient Synthesis Methods

| Reaction Type | Method | Reaction Time | Yield |

|---|---|---|---|

| Synthesis of 5-bromo-thiophene chalcones psu.edu | Conventional (Stirring) | 5-6 hours | 72-85% |

| Ultrasound Irradiation | 15-25 minutes | 85-94% | |

| Synthesis of Tetrahydro-1,3-thiazepines beilstein-journals.org | Conventional (Reflux) | Long reaction times, harsh conditions | Lower yields |

| Microwave Irradiation | Few minutes | Good to excellent yields | |

| Nucleophilic Substitution (e.g., Thiol Synthesis) amazonaws.com | Conventional Heating | 6-24 hours | ~70-80% |

| Microwave Irradiation | ~60 minutes | >90% |

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com Synthetic methods should be designed to maximize this incorporation, thereby minimizing the generation of waste at the molecular level. jocpr.com

The synthesis of this compound from an appropriate C2 aldehyde precursor (like glyoxal) and ethanethiol (B150549) is an example of a condensation reaction. The balanced chemical equation is:

C₂H₂O₂ (Glyoxal) + 2 C₂H₅SH (Ethanethiol) → C₆H₁₂OS₂ (this compound) + H₂O (Water)

The atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of this compound (C₆H₁₂OS₂) = 164.30 g/mol

Molecular Weight of Glyoxal (B1671930) (C₂H₂O₂) = 58.04 g/mol

Molecular Weight of Ethanethiol (C₂H₅SH) = 62.13 g/mol

Sum of MW of Reactants = 58.04 + 2 * (62.13) = 182.30 g/mol

Atom Economy (%) = (164.30 / 182.30) x 100 ≈ 90.1%

An atom economy of 90.1% is quite high, indicating that the reaction is inherently efficient, with only water being generated as a stoichiometric byproduct. This is characteristic of addition and condensation reactions, which are generally favored in green chemistry. mdpi.comnih.gov

Waste minimization, however, extends beyond atom economy. It also considers the total amount of waste generated in a process, including solvents, catalyst residues, and byproducts from side reactions. This is often quantified by the Environmental Factor (E-Factor), which is the total mass of waste divided by the mass of product. By employing solvent-free conditions and recyclable catalysts, as discussed in the previous sections, the E-Factor for the synthesis of this compound can be significantly reduced, moving the process closer to an ideal green synthesis. pharmafeatures.comorganic-chemistry.org

Q & A

Basic Research Questions

What are the validated synthetic routes for 2,2-Bis(ethylthio)acetaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves thiolation of glyoxal with ethanethiol under acidic or basic catalysis. A comparative study of methods shows:

| Method | Catalyst | Temperature | Yield (%) | Byproducts |

|---|---|---|---|---|

| Acidic (HCl) | H₂SO₄ | 0–5°C | 65–70 | Polysulfides |

| Basic (NaOH) | Phase-transfer | RT | 75–80 | Disulfides |

| Photochemical | UV light | 25°C | 60–65 | Oxidized thiols |

Optimization requires strict control of stoichiometry (2:1 ethanethiol:glyoxal) and inert atmospheres to prevent oxidation .

Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : The aldehyde proton appears at δ 9.5–10.0 ppm (singlet), while ethylthio groups show δ 1.2–1.4 ppm (triplet) and δ 2.5–2.7 ppm (quartet) .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-S stretches at 600–700 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 150 (C₄H₁₀OS₂), with fragmentation peaks at m/z 121 (loss of -SCH₂CH₃).

Cross-validation with elemental analysis (C, H, S) is recommended to confirm purity .

What safety protocols are critical when handling this compound?

Despite limited toxicity data, structural analogs like dichloroacetaldehyde (GHS Category 3 for acute toxicity) suggest:

- Use PPE (gloves, goggles, fume hood) to avoid inhalation/skin contact.

- Store under nitrogen at –20°C to prevent decomposition.

- Neutralize waste with 10% NaOH before disposal .

Advanced Research Questions

How does this compound participate in condensation reactions, and what kinetic models describe its reactivity?

The compound undergoes nucleophilic addition with amines or alcohols, forming thioacetals. Kinetic studies (UV-Vis monitoring) reveal:

- Rate Law : Second-order kinetics, k = 0.15 M⁻¹s⁻¹ at pH 6.

- Activation Energy : ~45 kJ/mol, indicating a concerted mechanism.

Competing pathways (e.g., oxidation to sulfoxides) occur under aerobic conditions, requiring anaerobic setups for selective reactions .

What analytical challenges arise in quantifying trace this compound in complex matrices?

Challenges include:

- Matrix Interference : Co-elution with thiols in GC-MS; mitigate using derivatization (e.g., PFBHA for aldehydes).

- Detection Limits : LC-ESI-MS/MS achieves LOD 0.1 ppb vs. 1 ppb for GC-FID.

- Stability : Degrades in aqueous buffers (t₁/₂ = 2 hr at pH 7); stabilize with 0.1% BHT .

How do computational methods (DFT, MD) predict the stability and reactivity of this compound?

DFT studies (B3LYP/6-31G*) show:

- Conformational Stability : The trans conformation is 8 kJ/mol more stable than cis.

- Reactivity Sites : Highest Fukui indices at the aldehyde carbon (f⁺ = 0.35) and sulfur atoms (f⁻ = 0.28).

- Solvent Effects : Polar solvents (ε > 20) stabilize the transition state in thioacetal formation .

What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

Discrepancies in ΔHf° (–210 vs. –195 kJ/mol) arise from:

- Purity Issues : Impurities (e.g., residual ethanol) skew calorimetric data.

- Method Variance : Gas-phase vs. solution-phase measurements.

Resolution requires standardized protocols (e.g., DSC for solid-state ΔHf°) and collaborative inter-lab validation .

How can the environmental fate of this compound be modeled in aqueous systems?

Using EPI Suite:

- Biodegradation : Half-life >60 days (persistent in anaerobic sediments).

- Hydrolysis : pH-dependent; t₁/₂ = 5 days at pH 9 vs. 30 days at pH 5.

- Ecotoxicity : LC50 (Daphnia magna) = 12 mg/L, indicating moderate aquatic toxicity.

Experimental validation via OECD 301F tests is advised .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.